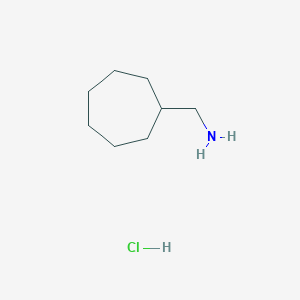

Cycloheptylmethanamine Hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Cycloheptylmethanamine Hydrochloride or related compounds often involves complex cyclometalation reactions, as detailed in the study by Xu et al., where cyclometalated Pd(II) and Ir(III) complexes were synthesized, showcasing the intricacies involved in creating complex structures with specific properties (Xu et al., 2014). Another approach described by Yan involves using sodium borohydride-catalyzed systems for the synthesis of cyclohexanemethanamine, a related compound, demonstrating alternative synthesis methods with high yields (Yan, 2012).

Molecular Structure Analysis

The molecular structure of related cycloheptane compounds has been characterized through various methods, including X-ray diffraction, which provides detailed insights into the arrangement of atoms within the molecule and intermolecular interactions. For instance, the study by Brennan and Sundaralingam on the molecular structure of a rigid nucleoside demonstrates the application of x-ray diffraction methods in understanding the conformational aspects of similar compounds (Brennan & Sundaralingam, 1973).

Chemical Reactions and Properties

Cycloheptylmethanamine Hydrochloride and its derivatives participate in various chemical reactions, exhibiting unique reactivity and chemical properties. For example, the work by Yokoyama et al. explores [2 + 2] cycloaddition reactions, providing a novel synthesis strategy for 2-hydroxyazulene, highlighting the compound's versatility in chemical transformations (Yokoyama et al., 2001).

Wissenschaftliche Forschungsanwendungen

Neurochemical Profile and Antidepressant Activity

Cycloheptylmethanamine Hydrochloride, as part of the novel bicyclic compound Wy-45,030, exhibits a neurochemical profile indicative of antidepressant activity. This compound inhibits rat brain imipramine receptor binding and synaptosomal monoamine uptake (dopamine, norepinephrine, and serotonin) without inhibiting monoamine oxidase. It lacks affinity for various brain receptors, suggesting a unique profile for antidepressant effects without common side effects associated with tricyclic therapy (Muth et al., 1986).

Testicular Effects in Animal Studies

Cycloheptylmethanamine Hydrochloride, when studied as cyclohexylamine hydrochloride (CHA), demonstrated significant testicular effects in rats. Rats fed with diets containing high concentrations of CHA exhibited decreased food consumption, body weight, and body weight gain. High doses were associated with an increased incidence of testicular lesions, suggesting a potential impact on reproductive health (Mason & Thompson, 1977).

Embryotoxic Effects in Mice and Rats

In studies investigating the embryotoxic effects of cyclohexylamine hydrochloride in mice and rats, it was found that certain doses had no adverse effects on mothers and embryos. However, higher doses led to decreased weight gain in mothers and a non-specific retardation of embryo development in rats, indicating a potential risk at specific exposure levels (Lorke & Machemer, 1983).

Metabolic Pathways in Different Species

The metabolic pathways of cycloheptylmethanamine Hydrochloride, studied as cyclohexylamine, vary across species. In rats, guinea pigs, rabbits, and humans, the compound is largely excreted unchanged with minor metabolites being identified. These findings suggest species-specific differences in metabolism and potential implications for pharmacokinetics and toxicity (Renwick & Williams, 1972).

Neuronal and Oligodendrocyte Death in Cortical Cultures

Cyclosporine, a compound related to cycloheptylmethanamine Hydrochloride, induces neuronal apoptosis and selective oligodendrocyte death in cortical cultures. This study highlights the risks associated with central nervous system toxicity in compounds structurally related to cycloheptylmethanamine Hydrochloride (McDonald et al., 1996).

Safety And Hazards

Eigenschaften

IUPAC Name |

cycloheptylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c9-7-8-5-3-1-2-4-6-8;/h8H,1-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVAYDRMRLWYQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cycloheptylmethanamine Hydrochloride | |

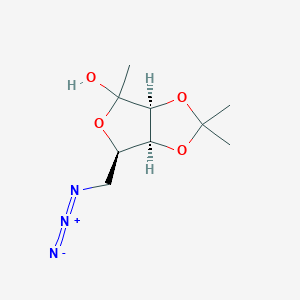

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B30130.png)

![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol](/img/structure/B30131.png)

![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)